![molecular formula C21H17N3O3 B10906073 N'-[(1Z,2E)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-ylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B10906073.png)
N'-[(1Z,2E)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-ylidene]-2-(1H-pyrrol-1-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(Z,2E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a propenylidene group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(Z,2E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Propenylidene Group: This involves the condensation of an aldehyde with an appropriate ketone under basic conditions.
Coupling with Pyrrole: The final step involves the coupling of the benzodioxole-propenylidene intermediate with a pyrrole derivative using a hydrazide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(Z,2E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzodioxole or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the specific substitution but often involve strong acids or bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
N’~1~-[(Z,2E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N’~1~-[(Z,2E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE exerts its effects is complex and involves multiple molecular targets and pathways. It may interact with enzymes and receptors in biological systems, leading to various biochemical responses. The exact pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(Z,2E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENYLIDENE]-2-(1H-INDOL-1-YL)BENZOHYDRAZIDE
- N’~1~-[(Z,2E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENYLIDENE]-2-(1H-IMIDAZOL-1-YL)BENZOHYDRAZIDE
Uniqueness
N’~1~-[(Z,2E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H17N3O3 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[(Z)-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enylidene]amino]-2-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C21H17N3O3/c25-21(17-7-1-2-8-18(17)24-12-3-4-13-24)23-22-11-5-6-16-9-10-19-20(14-16)27-15-26-19/h1-14H,15H2,(H,23,25)/b6-5+,22-11- |
InChI Key |
BFAYFVGAJPAMAE-UVFAEQFJSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C=N\NC(=O)C3=CC=CC=C3N4C=CC=C4 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC=NNC(=O)C3=CC=CC=C3N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10905995.png)
![(7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B10906010.png)
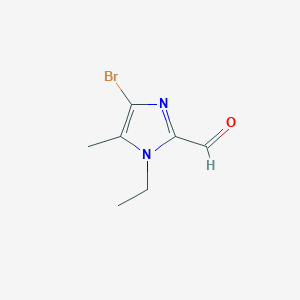
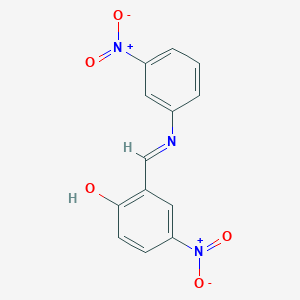
![2-chloro-3-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]pyrazine](/img/structure/B10906032.png)
![(2E)-1-[4-(4-chlorophenyl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B10906036.png)
![5-(4-methylphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B10906045.png)
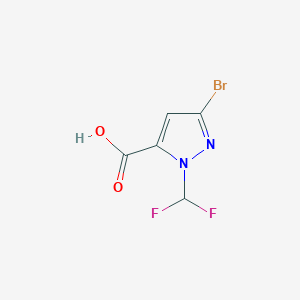
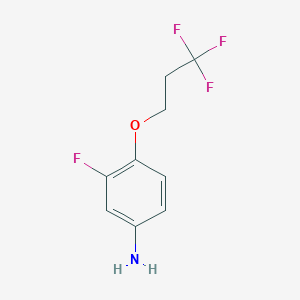
![N-[(E)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]-3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10906067.png)
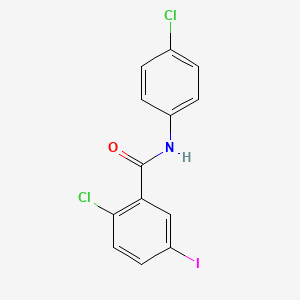
![1-[(2-chlorophenoxy)methyl]-N-(2-chlorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10906093.png)
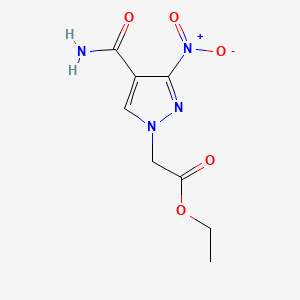
![N'-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B10906095.png)
